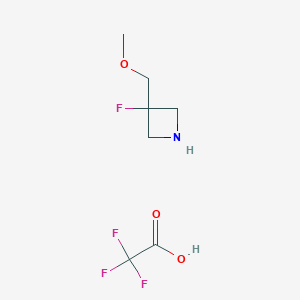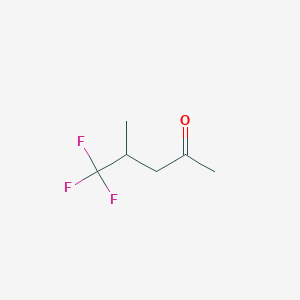
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid
Descripción general
Descripción
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid, also known as FMA, is a fluorinated azetidine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FMA exhibits unique properties that make it a promising candidate for drug development, particularly in the field of cancer research. In
Aplicaciones Científicas De Investigación
Synthesis of N-Aryl β-Amino Alcohols A study by Roy, Baviskar, and Biju (2015) reported a transition-metal-free, three-component coupling process involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid (TFA). This reaction yielded medicinally important N-aryl β-amino alcohol derivatives and, using azetidines, afforded N-aryl γ-amino alcohol derivatives, demonstrating the utility of trifluoroacetic acid in facilitating complex organic reactions (T. Roy, Dnyaneshwar R. Baviskar, A. Biju, 2015).
Advanced Material Synthesis Nemykin et al. (2011) explored the preparation and structural analysis of benziodoxaborole derivatives, highlighting the role of trifluoroacetic acid in synthesizing new heterocyclic compounds containing iodine, oxygen, and boron. These compounds, synthesized via interactions involving trifluoroacetic acid, were structurally characterized to understand their potential in material sciences and pharmaceutical applications (V. Nemykin et al., 2011).
Chemical Synthesis for Pharmaceutical Applications Liu et al. (2015) described the synthesis of 3-fluoroazetidinecarboxylic acids and their role as peptide scaffolds, demonstrating their potential in inhibiting the growth of pancreatic cancer cells. This research highlights the application of fluoroazetidine derivatives, synthesized using trifluoroacetic acid, in developing new therapeutic agents (Zilei Liu et al., 2015).
Chemical Sensing and Environmental Monitoring Ishida et al. (2013) synthesized N-fused aza-indacene-based fluorophores through a condensation process involving benzimidazole-carbinol and trifluoroacetic acid. These compounds act as optical-based chemosensors for carbon dioxide, showcasing the role of trifluoroacetic acid derivatives in environmental monitoring and sensing technologies (Masatoshi Ishida et al., 2013).
Exploration of Fluorinated Compounds in Medicinal Chemistry Meyer (2016) reviewed the synthetic chemistry of fluorinated aziridines, azetidines, pyrrolidines, and their lactam/amino acid counterparts, emphasizing the significance of these heterocycles in medicinal chemistry. The review underscores the potential of trifluoroacetic acid and its derivatives in the synthesis of biologically active compounds (F. Meyer, 2016).
Propiedades
IUPAC Name |
3-fluoro-3-(methoxymethyl)azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.C2HF3O2/c1-8-4-5(6)2-7-3-5;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBMDXKDNBRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNC1)F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II)](/img/structure/B3114193.png)

![5,8-Dihydroindolo[2,3-c]carbazole](/img/structure/B3114201.png)


![Spiro[3.3]heptane-2,6-dione](/img/structure/B3114226.png)


![1-(2-Methylbenzo[d]thiazol-5-yl)ethanone](/img/structure/B3114241.png)
